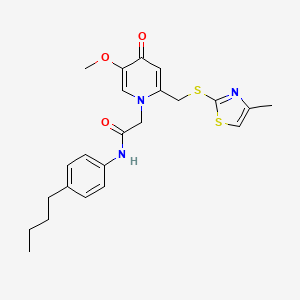
N-(4-butylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-butylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article delves into its antibacterial properties, enzyme inhibition capabilities, and other relevant biological effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical formula is C20H24N2O3S with a molecular weight of 457.6 g/mol. Its structure includes several functional groups that contribute to its biological activity, notably the thiazole and oxopyridine moieties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell division through interference with folate synthesis pathways.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 7.5 | 8 |
| B. subtilis | 7 | 9 |
| S. epidermidis | 6 | 7 |
This table summarizes the zone of inhibition observed for various concentrations of the compound against different bacterial strains, indicating its effectiveness as an antibacterial agent .
Enzyme Inhibition
The compound has also been investigated for its aldose reductase (ALR2) inhibitory activity. ALR2 plays a critical role in the polyol pathway, which is significant in diabetic complications due to its involvement in reducing toxic aldehydes.
Table 2: ALR2 Inhibition Data
| Compound | IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| N-(4-butylphenyl)-2-(5-methoxy...) | 0.15 | High |
| Epalrestat | 3.0 | Low |
The data indicates that N-(4-butylphenyl)-2-(5-methoxy...) exhibits strong inhibitory activity against ALR2 with an IC50 of 0.15 μg/mL, suggesting its potential as a therapeutic agent for managing diabetic complications .
Case Studies and Research Findings
- Antibacterial Studies : A comprehensive study showed that derivatives of similar structures exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy . The incorporation of thiazole and oxopyridine groups was critical for enhancing this activity.
- Enzyme Interaction : Research indicated that compounds with similar thiazole structures demonstrated significant inhibition of ALR2, which is crucial for preventing complications associated with oxidative stress in diabetic patients . This highlights the therapeutic potential of N-(4-butylphenyl)-2-(5-methoxy...) in managing such conditions.
- Mechanistic Insights : Further studies revealed that the compound's mechanism involves competitive inhibition at the active site of ALR2, providing insights into its structure-activity relationship . Modifications to the thiazole group were shown to enhance inhibitory potency significantly.
科学研究应用
Overview
Recent studies have highlighted the antibacterial properties of compounds similar to N-(4-butylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide. The thiazole and pyridine moieties present in the structure are known for their biological activities, particularly against various bacterial strains.
Case Studies
-
Hybrid Antimicrobials : A study synthesized derivatives that combine thiazole and sulfonamide groups, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions exhibited significant zones of inhibition against strains like Staphylococcus aureus and Escherichia coli .
Compound Concentration (mM) Zone of Inhibition (mm) 5a 8 10.5 (E. coli) 7.5 8 (S. aureus) 7 6 (B. subtilis) - Peptide Complexes : The incorporation of cell-penetrating peptides (CPPs) with thiazole derivatives has shown enhanced antibacterial effects, suggesting that the combination may lead to unique mechanisms of action against resistant bacterial strains .
Importance of Substituents
The biological activity of this compound can be significantly influenced by its structural components:
- Thiazole Ring : Known for its role in antimicrobial activity, modifications on the thiazole ring can enhance potency.
- Pyridine Derivatives : The presence of pyridine contributes to the lipophilicity and overall bioactivity of the compound.
Research Findings
Studies indicate that specific modifications, such as varying alkyl chain lengths or introducing functional groups on the aromatic rings, can lead to improved antibacterial efficacy and reduced toxicity profiles .
Potential Therapeutic Applications
属性
IUPAC Name |
N-(4-butylphenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-4-5-6-17-7-9-18(10-8-17)25-22(28)13-26-12-21(29-3)20(27)11-19(26)15-31-23-24-16(2)14-30-23/h7-12,14H,4-6,13,15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVBZAROVZVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CS3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














